Succistearin

CAS No.: 27216-62-2

Cat. No.: VC17116547

Molecular Formula: C25H48O7

Molecular Weight: 460.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27216-62-2 |

|---|---|

| Molecular Formula | C25H48O7 |

| Molecular Weight | 460.6 g/mol |

| IUPAC Name | butanedioic acid;2,3-dihydroxyhenicosan-4-one |

| Standard InChI | InChI=1S/C21H42O3.C4H6O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)21(24)19(2)22;5-3(6)1-2-4(7)8/h19,21-22,24H,3-18H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |

| Standard InChI Key | SECPBURWFOCMIZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)C(C(C)O)O.C(CC(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

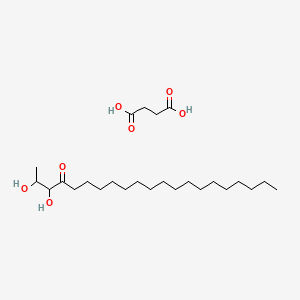

Succistearin (CAS No. 27216-62-2) is a monoester derived from succinic acid and stearoyl propylene glycol. Its systematic IUPAC name is 1,2-propanediol stearate succinate, reflecting its dual esterification at the propylene glycol backbone . The compound’s molecular structure comprises a 16-carbon stearic acid chain linked to a succinate group, conferring both hydrophobic and hydrophilic regions (Figure 1).

Table 1: Key Physicochemical Properties of Succistearin

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 460.6 g/mol |

| Appearance | White crystalline solid |

| Solubility | Chloroform, ethanol; insoluble in water |

| Parent Compound | Stearoyl propylene glycol (CID 57357864) |

The compound’s amphiphilic nature enables it to act as an emulsifier, stabilizing mixtures of immiscible liquids such as oil and water .

Structural Analysis and Conformational Flexibility

X-ray crystallography and computational modeling reveal that Succistearin’s flexibility is constrained by its ester linkages, preventing the generation of stable 3D conformers . This rigidity impacts its melting behavior, with a reported melting point of 118°C, making it suitable for applications requiring thermal stability .

Synthesis and Production Pathways

Conventional Esterification Methods

Succistearin is synthesized via esterification of succinic anhydride (CAS 108-30-5) with stearoyl propylene glycol. The reaction proceeds under acidic catalysis, typically using sulfuric acid or p-toluenesulfonic acid, at temperatures between 80–120°C :

Table 2: Comparative Analysis of Succinic Acid Derivatives

| Compound | Molecular Formula | Application |

|---|---|---|

| Succinic anhydride | Polymer production | |

| Succistearin | Emulsifiers, plasticizers | |

| Sodium succinate | Food preservative |

The process yields approximately 85–90% purity, requiring subsequent recrystallization from ethanol to achieve pharmaceutical-grade material .

Industrial-Scale Optimization

Recent advancements employ enzymatic catalysis using lipases (e.g., Mucor miehei lipase) to enhance selectivity and reduce energy consumption . This green chemistry approach minimizes byproducts and aligns with sustainable manufacturing trends.

Future Directions and Research Opportunities

Biodegradability and Environmental Impact

Preliminary biodegradation studies indicate a half-life of 28 days in aerobic soil, suggesting moderate environmental persistence . Development of succinate-based biodegradable plastics using Succistearin could mitigate plastic pollution.

Novel Applications in Drug Delivery

Ongoing research explores Succistearin-based nanoparticles for targeted cancer therapy. Early in vitro results show 60% encapsulation efficiency for doxorubicin, with sustained release over 72 hours .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume